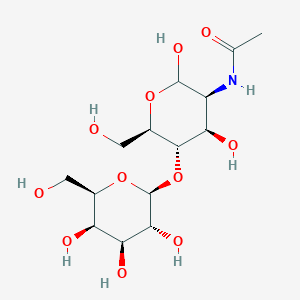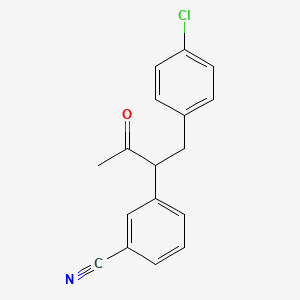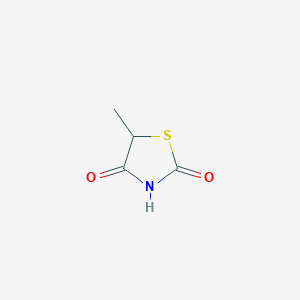
5-Methylthiazolidine-2,4-dione
Vue d'ensemble
Description
5-Methylthiazolidine-2,4-dione is a heterocyclic compound with the chemical formula C4H5NO2S. It belongs to the thiazolidinedione family and consists of a five-membered saturated thiazolidine ring with sulfur at position 1 and nitrogen at position 3, along with two carbonyl functional groups at positions 2 and 4 .
Synthesis Analysis
The synthesis of 5-Methylthiazolidine-2,4-dione involves various methods, including modifications at positions 2, 3, and 5 of the thiazolidine ring. These modifications allow for the creation of novel derivatives with potential applications in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of 5-Methylthiazolidine-2,4-dione consists of a five-membered ring containing sulfur and nitrogen atoms. The carbonyl groups at positions 2 and 4 contribute to its versatile biological activities .
Chemical Reactions Analysis
5-Methylthiazolidine-2,4-dione exhibits hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation. It also has antimicrobial properties by inhibiting cytoplasmic Mur ligases and acts as an antioxidant by scavenging reactive oxygen species (ROS) .
Physical And Chemical Properties Analysis
5-Methylthiazolidine-2,4-dione has a molecular formula of C4H5NO2S, an average mass of 131.153 Da, and a monoisotopic mass of 131.004105 Da .
Applications De Recherche Scientifique
Synthesis Applications
Versatile Synthesis of Related Compounds : A method for synthesizing 1,3-oxazolidine-2,4-diones, starting from α-ketols and isocyanates, has been developed. This method allows for the creation of 5,5-disubstituted 1,3-oxazolidine-2,4-diones from functionalized α-ketols. These compounds could have applications in various chemical syntheses (Merino et al., 2010).
Biotransformation System for Reduction : A novel biotransformation system using red yeasts for the reduction of carbon-carbon double bonds in 5-benzylidenethiazolidine-2,4-diones has been described. This process yields 5-benzylthiazolidine-2,4-diones, potentially useful in treating non-insulin dependent diabetes mellitus (Cantello et al., 1994).
Use in Carbon Dioxide Incorporation : The oxazolidine-2,4-dione motif, frequently found in biologically important compounds, can be synthesized via a tandem phosphorus-mediated carboxylative condensation of primary amines and α-ketoesters. This process incorporates atmospheric carbon dioxide (Zhang et al., 2015).
Medical and Pharmacological Research
Aldose Reductase Inhibitors : Thiazolidine-2,4-dione derivatives with phenyl, heteryl, and alkyl groups have been synthesized and evaluated as aldose reductase inhibitors. These compounds have shown potential in preventing the swelling of the lens, suggesting a role in managing diabetic complications (Sohda et al., 1982).
Muscarinic Agonists for Antidementia Drugs : Spirooxazolidine-2,4-dione derivatives related to M1 agonists have been synthesized and evaluated for their cholinergic activities. These compounds reversed scopolamine-induced impairment in mice and showed potential as antidementia drugs (Tsukamoto et al., 1993).
Indicators of Tissue pH : 5-Fluoroalkyl-5-methyloxazolidine-2,4-diones and their 18F-labeled analogs have been synthesized as potential indicators of tissue pH. These compounds could be used in medical imaging to assess tissue conditions (Maeda et al., 1989).
Agricultural Applications
- Fungicide Development : Famoxadone, an oxazolidinone fungicide effective against various plant pathogens, is synthesized from 5-methyl-5-phenyl-3-phenylamino-2-thioxo-4-oxazolidinone. It shows excellent control of pathogens in grapes, cereals, tomatoes, and potatoes (Sternberg et al., 2001).
Chemical Structure and Properties
Crystal Structure Analysis : The X-ray crystal structure of N-methyl-5,5-dimethyloxazolidine-2,4-dione has been determined, providing insights into its chemical properties and potential applications in material sciences and chemistry (Kistenmacher & Stucky, 1970).
Polycondensation Reaction Applications : The polycondensation reactions of oxazolidine-2,4-diones with diisocyanates have been explored, leading to the development of novel polyureas. These materials could be useful in various industrial applications (Mallakpour & Rafiee, 2004).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-methyl-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO2S/c1-2-3(6)5-4(7)8-2/h2H,1H3,(H,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXFGUVCXVEZET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(=O)S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30445602 | |
| Record name | 5-Methylthiazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30445602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylthiazolidine-2,4-dione | |
CAS RN |
3805-23-0 | |
| Record name | 5-Methylthiazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30445602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







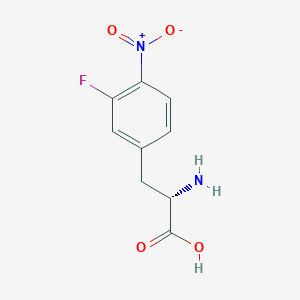
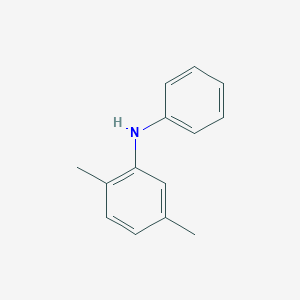
![Benzoic acid, 4,4'-[1,3-propanediylbis(oxy)]bis[5-methoxy-2-nitro-](/img/structure/B1609747.png)
![2,2,2-Trifluoro-1-[3-(hydroxymethyl)phenyl]-ethanone](/img/structure/B1609748.png)


![Tetramethyl [1,1'-biphenyl]-2,3,3',4'-tetracarboxylate](/img/structure/B1609751.png)

